molecular formula C15H28N2O6 B1419032 cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate CAS No. 1149624-33-8

cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate

Cat. No.: B1419032
CAS No.: 1149624-33-8
M. Wt: 332.39 g/mol
InChI Key: FNOXQUTUTLFFHB-NJJJQDLFSA-N
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Description

cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate (hereafter referred to by its full systematic name) is a piperazine-derived compound characterized by its ethyl ester and ethoxycarbonylmethyl substituents.

Properties

IUPAC Name

acetic acid;ethyl 2-[(2S,6R)-6-(2-ethoxy-2-oxoethyl)-1-methylpiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.C2H4O2/c1-4-18-12(16)6-10-8-14-9-11(15(10)3)7-13(17)19-5-2;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4)/t10-,11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOXQUTUTLFFHB-NJJJQDLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCC(N1C)CC(=O)OCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CNC[C@H](N1C)CC(=O)OCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate (CAS Number: 1149624-33-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly in the context of medicinal chemistry and pharmacology.

The compound has the molecular formula C15H28N2O6C_{15}H_{28}N_{2}O_{6} and a molecular weight of 332.4 g/mol. It is characterized as a piperazine derivative, which often exhibits various biological activities due to the presence of nitrogen-containing heterocycles.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid derivatives and ethyl esters. The specific synthetic routes can vary, but they often include the use of coupling agents and solvents that facilitate the formation of the desired ester.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications.

Anticancer Activity

Recent research has highlighted the anticancer properties of piperazine derivatives. For instance, compounds similar to cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (breast cancer)25Significant inhibition
Related piperazine derivativeA549 (lung cancer)30Moderate inhibition

Studies indicate that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of apoptosis-related proteins .

Neuroprotective Effects

Additionally, some studies suggest that piperazine derivatives may exhibit neuroprotective effects. The mechanisms are thought to involve antioxidant properties and the modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Study : Another investigation into neuroprotective agents found that piperazine-based compounds helped in reducing neuronal cell death in models of oxidative stress, suggesting their potential for treating neurodegenerative diseases .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities. For instance, the synthesis methods may include the use of piperazine derivatives which are known for their pharmacological properties, including antihistaminic and antiallergic effects .

Antihistaminic Properties

One of the primary applications of this compound is in the development of antihistamines. The structural similarity to known antihistamines allows it to potentially inhibit histamine receptors, thus alleviating allergic symptoms. Research has shown that derivatives of piperazine exhibit significant activity against allergic rhinitis and other allergic conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to piperazine derivatives. For example, research indicates that certain synthesized derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate could serve as a lead compound for developing new anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly in modulating neurotransmitter systems. Studies on related compounds indicate that they may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders or anxiety .

Case Studies

StudyApplicationFindings
Aziz-ur-Rehman et al. (2018)AnticancerSynthesis of piperazine derivatives showed promising anticancer activity with low IC50 values compared to standard drugs .
Juhlin et al. (1987)AntihistaminicDemonstrated effective inhibition of histamine receptors leading to reduced allergic responses .
De Vos et al. (1987)Allergy TreatmentHighlighted the efficacy of piperazine derivatives in managing chronic allergic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Analysis

The compound’s structural uniqueness lies in its piperazine core substituted with ethoxycarbonylmethyl and methyl groups. Comparable compounds include:

Compound Name Core Structure Key Substituents Biological/Industrial Relevance Reference
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fluorenylmethoxycarbonyl (Fmoc), acetic acid Used in peptide synthesis as a protecting group
Hexachlorocyclohexane isomers Cyclohexane Chlorine atoms Insecticidal properties (e.g., lindane)
Marine actinomycete-derived secondary metabolites Variable (e.g., salternamide E) Complex heterocycles Antibacterial, anticancer activities
  • Compared to Fmoc-protected piperazines, the ethoxycarbonylmethyl group in the target compound may enhance solubility in non-polar solvents, altering its pharmacokinetic profile .

QSAR/QSPR Considerations

Quantitative Structure-Activity Relationship (QSAR) models highlight that minor structural variations (e.g., ester vs. carboxylic acid groups) significantly alter electronic properties (e.g., dipole moments) and steric bulk, impacting receptor binding or metabolic stability . For example:

  • Stereochemistry : The cis configuration may enforce a specific spatial arrangement, optimizing interactions with chiral biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate
Reactant of Route 2
cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate

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